2-(2,2-Difluorocyclopropoxy)aceticacid 2-(2,2-Difluorocyclopropoxy)aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448301
InChI: InChI=1S/C5H6F2O3/c6-5(7)1-3(5)10-2-4(8)9/h3H,1-2H2,(H,8,9)
SMILES:
Molecular Formula: C5H6F2O3
Molecular Weight: 152.10 g/mol

2-(2,2-Difluorocyclopropoxy)aceticacid

CAS No.:

Cat. No.: VC20448301

Molecular Formula: C5H6F2O3

Molecular Weight: 152.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Difluorocyclopropoxy)aceticacid -

Specification

Molecular Formula C5H6F2O3
Molecular Weight 152.10 g/mol
IUPAC Name 2-(2,2-difluorocyclopropyl)oxyacetic acid
Standard InChI InChI=1S/C5H6F2O3/c6-5(7)1-3(5)10-2-4(8)9/h3H,1-2H2,(H,8,9)
Standard InChI Key VPUFMTYGLKNBRO-UHFFFAOYSA-N
Canonical SMILES C1C(C1(F)F)OCC(=O)O

Introduction

2-(2,2-Difluorocyclopropoxy)acetic acid is a fluorinated organic compound that has garnered interest in various fields of chemistry due to its unique structural features and potential applications. Despite the lack of specific literature directly focused on this compound, understanding its components and related compounds can provide insights into its properties and potential uses.

Synthesis Approaches

While specific synthesis methods for 2-(2,2-Difluorocyclopropoxy)acetic acid are not detailed in the available literature, related compounds often involve reactions that incorporate difluorocarbene precursors. For instance, difluorocarbene can be generated from non-ODS (ozone-depleting substance) precursors like 2-chloro-2,2-difluoroacetophenone, which is used in difluoromethylation reactions .

Potential Applications

Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties such as increased stability and lipophilicity. The difluorocyclopropane moiety could potentially enhance these properties in 2-(2,2-Difluorocyclopropoxy)acetic acid, making it a candidate for various applications:

FieldPotential Use
PharmaceuticalsAs a building block for drug synthesis, potentially enhancing drug stability and bioavailability.
AgrochemicalsCould serve as an intermediate in the synthesis of fluorinated pesticides or herbicides.
Materials ScienceMay be used in the development of fluorinated polymers or coatings.

Research Findings and Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator